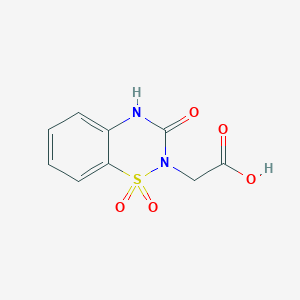

![molecular formula C15H17ClN4O3S B2593135 2-(3-硝基苯甲酰胺)-5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐 CAS No. 1331174-46-9](/img/structure/B2593135.png)

2-(3-硝基苯甲酰胺)-5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of thiazolopyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. Its structure features a thiazolopyridine core, which is fused with a benzamide moiety, and it is often studied for its pharmacological properties.

科学研究应用

抗血栓应用

该化合物已被用于合成用作抗血栓剂的衍生物。 这些衍生物在预防血栓形成方面至关重要,并有可能用于治疗血栓形成风险高的心血管疾病 .

有机合成试剂

它在各种有机合成过程中用作试剂。 它在促进缩合反应方面的作用对于创建复杂的有机分子至关重要,这些有机分子可用于制药和材料科学 .

药理学研究

该化合物参与药理学研究,特别是新药的开发。 它的化学结构允许进行修饰,这可能导致发现新的治疗剂 .

化学中间体

作为化学中间体,它用于制备噻唑并吡啶和四氢噻唑并吡啶衍生物。 这些衍生物对于进一步的化学转化和药物开发很重要 .

分析化学

在分析化学中,该化合物可以用作校准仪器的标准品或作为色谱法和质谱法中的参考物质,以确保测量结果的准确性 .

材料科学

该化合物的性质使其适用于材料科学研究,特别是在开发具有特定电气或机械性能的新材料方面 .

生物化学研究

它也可能在生物化学研究中得到应用,例如酶抑制研究,这可以提供对代谢途径的见解,并导致开发治疗代谢紊乱的新疗法 .

教育目的

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride typically involves multiple steps:

Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine ring system. This can be achieved through the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound under acidic conditions.

Ethylation: The thiazolopyridine intermediate is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

Nitration: The next step involves the nitration of the benzamide moiety. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The final step is the coupling of the nitrated benzamide with the ethylated thiazolopyridine intermediate. This is usually done in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow

属性

IUPAC Name |

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S.ClH/c1-2-18-7-6-12-13(9-18)23-15(16-12)17-14(20)10-4-3-5-11(8-10)19(21)22;/h3-5,8H,2,6-7,9H2,1H3,(H,16,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWFZVCPYXSSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2593053.png)

![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)

![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)

![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)

![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)

![7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B2593067.png)

![N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2593068.png)

![4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2593069.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)

![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)